molecular formula C16H15NO3 B2928177 N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide CAS No. 1788674-41-8

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2928177
CAS No.: 1788674-41-8
M. Wt: 269.3
InChI Key: UQFYTVMORRXRDM-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

    Alkylation: The furan ring is then alkylated using appropriate alkylating agents to introduce the propan-2-yl group.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the alkylated furan with benzofuran-2-carboxylic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzofuran rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It has been explored for its potential antimicrobial and antiviral activities.

    Biochemistry: The compound has been investigated for its enzyme inhibition properties, particularly in the inhibition of monophenolase, an enzyme involved in melanin synthesis.

    Pharmaceutical Sciences: Research has focused on its potential as an anti-HIV agent, with molecular docking studies indicating strong binding affinity to HIV-1 enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide: Similar structure but with a xanthene ring instead of benzofuran.

    3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones: Compounds with similar furan-based structures.

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of furan and benzofuran rings, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(8-12-6-7-19-10-12)17-16(18)15-9-13-4-2-3-5-14(13)20-15/h2-7,9-11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFYTVMORRXRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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